
Tantalum, dichlorotris(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of tantalum compounds typically involves complex synthetic routes. For tantalum, dichlorotris(phenylmethyl)-, the synthesis might involve the reaction of tantalum pentachloride with phenylmethyl reagents under controlled conditions. Industrial production methods for tantalum compounds often include sodium thermal reduction, carbon thermal reduction, and molten salt electrolysis . These methods ensure the production of high-purity tantalum compounds suitable for various applications.
Análisis De Reacciones Químicas
Tantalum, dichlorotris(phenylmethyl)- undergoes several types of chemical reactions:
Oxidation: Tantalum compounds can react with oxygen to form tantalum oxides.
Reduction: Reduction reactions can convert tantalum compounds to lower oxidation states.
Substitution: Involves the replacement of ligands in the compound with other chemical groups.
Common reagents used in these reactions include hydrofluoric acid, oleum, and halogens . The major products formed from these reactions are typically tantalum oxides and halides, which have significant industrial and research applications.
Aplicaciones Científicas De Investigación
Tantalum, dichlorotris(phenylmethyl)- has several scientific research applications:
Chemistry: Used in the synthesis of other complex compounds and materials.
Medicine: Tantalum oxide nanoparticles are used as contrast agents in computed tomography (CT) imaging.
Mecanismo De Acción
The mechanism by which tantalum, dichlorotris(phenylmethyl)- exerts its effects involves its interaction with molecular targets and pathways. For instance, in biomedical applications, tantalum nanoparticles enhance the effectiveness of radiotherapy by increasing energy deposition within tumor cells . This is achieved through the high atomic number of tantalum, which enhances X-ray absorption and energy transfer to the target cells.
Comparación Con Compuestos Similares
Tantalum, dichlorotris(phenylmethyl)- can be compared with other tantalum compounds such as tantalum pentoxide (Ta₂O₅) and tantalum carbide (TaC). These compounds share similar properties, such as high melting points and resistance to corrosion, but differ in their specific applications and chemical behaviors . For example:
Tantalum pentoxide: Widely used in electronics and optics due to its dielectric properties.
Tantalum carbide: Known for its hardness and used in cutting tools and wear-resistant materials.
These comparisons highlight the unique properties and applications of tantalum, dichlorotris(phenylmethyl)-, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
59326-13-5 |
|---|---|
Fórmula molecular |
C21H21Cl2Ta-3 |
Peso molecular |
525.2 g/mol |
InChI |
InChI=1S/3C7H7.2ClH.Ta/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q3*-1;;;+2/p-2 |
Clave InChI |
OYKQOQBPZHYITR-UHFFFAOYSA-L |
SMILES canónico |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ta]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


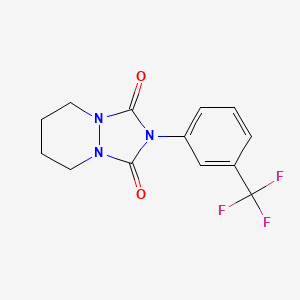
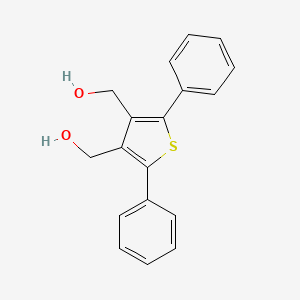
![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
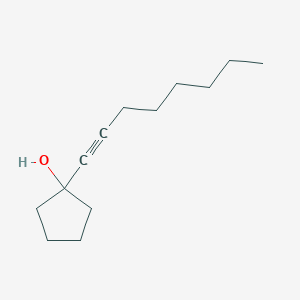
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
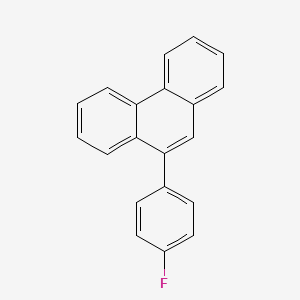
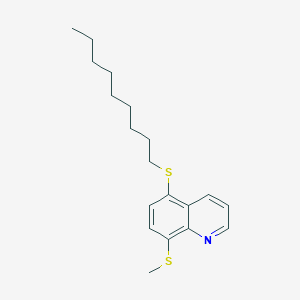
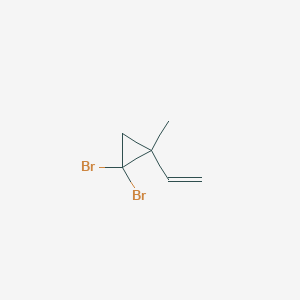
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
